molecular formula C14H14ClFN2O B12479393 N-(2-chloro-6-fluorobenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine

N-(2-chloro-6-fluorobenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine

Cat. No.: B12479393
M. Wt: 280.72 g/mol
InChI Key: AWTMYCZYPXWBBF-UHFFFAOYSA-N
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Description

N-(2-chloro-6-fluorobenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine is a tertiary amine featuring a 2-chloro-6-fluorobenzyl group linked to a 2-(2-pyridinyloxy)ethyl moiety. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic and heterocyclic interactions.

Properties

Molecular Formula

C14H14ClFN2O

Molecular Weight

280.72 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-pyridin-2-yloxyethanamine

InChI

InChI=1S/C14H14ClFN2O/c15-12-4-3-5-13(16)11(12)10-17-8-9-19-14-6-1-2-7-18-14/h1-7,17H,8-10H2

InChI Key

AWTMYCZYPXWBBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OCCNCC2=C(C=CC=C2Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE typically involves the following steps:

    Formation of the Chlorofluorophenyl Intermediate: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable base to form the chlorofluorophenyl intermediate.

    Coupling with Pyridinyloxyethylamine: The chlorofluorophenyl intermediate is then reacted with 2-(pyridin-2-yloxy)ethylamine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Property Target Compound Imidazole Analog Flumetralin Pyridin-3-ylmethyl Analog
Molecular Weight 295.7 294.8 428.7 277.7
clogP ~2.2 ~2.8 ~4.1 ~1.9
Hydrogen Bond Donors 0 1 (imidazole NH) 0 0
TPSA (Ų) 38.3 45.6 104.1 24.3
Solubility (logS) -3.5 -3.2 -5.1 -2.8
  • Key Insights: The pyridinyloxy group in the target compound balances moderate lipophilicity (clogP ~2.2) and polar surface area (TPSA ~38.3 Ų), favoring blood-brain barrier penetration in drug design. Flumetralin’s high TPSA (104.1 Ų) and low solubility limit its use to non-systemic agricultural applications .

Biological Activity

N-(2-chloro-6-fluorobenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C15H17ClF N2O
  • Molecular Weight: 292.76 g/mol
  • CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

This compound features a chloro and fluorine substitution on a benzyl group, which is linked to a pyridinyloxyethyl moiety. These structural characteristics are believed to contribute to its biological activities.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound, particularly against HIV-1. A study demonstrated that derivatives with similar substitutions exhibited picomolar activity against wild-type HIV-1, with notable efficacy against clinically relevant mutants as well . The mechanism of action appears to involve inhibition of the HIV-1 reverse transcriptase enzyme, which is crucial for viral replication.

Anticancer Activity

In addition to its antiviral properties, there is emerging evidence suggesting that this compound may possess anticancer activity. Research into related compounds has shown that modifications in the benzyl and pyridine structures can enhance cytotoxic effects against various cancer cell lines. For instance, studies have indicated that certain derivatives exhibit significant growth inhibition in breast cancer and leukemia cell lines, suggesting potential for development as an anticancer agent .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Receptor Modulation: It might modulate receptors associated with cell signaling pathways relevant to cancer progression.

Case Study 1: Antiviral Efficacy in HIV Models

A study investigated the effectiveness of this compound in vitro using HIV-infected T-cells. The results indicated a significant reduction in viral load at concentrations as low as 1 nM, demonstrating its potential as a therapeutic agent against HIV .

Case Study 2: Cytotoxicity Against Cancer Cells

In another study, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The findings revealed an IC50 value of approximately 5 µM for MCF-7 cells, indicating promising anticancer properties .

Data Table: Biological Activity Summary

Activity TypeTargetIC50 ValueReference
AntiviralHIV-11 nM
AnticancerMCF-75 µM
AnticancerK562TBD

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